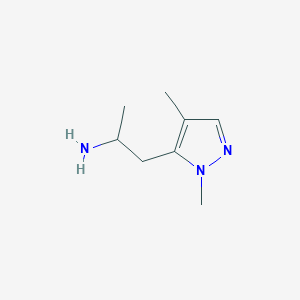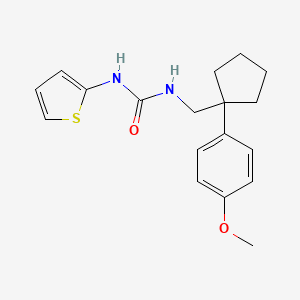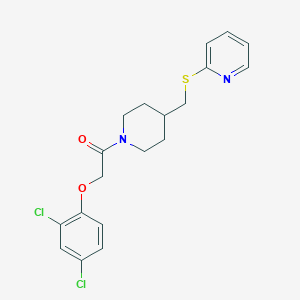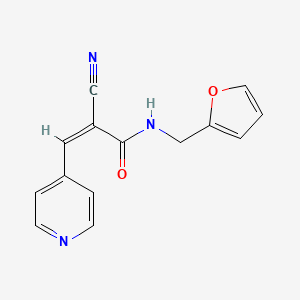![molecular formula C23H23FN4O2S B2587073 N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-37-4](/img/structure/B2587073.png)
N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
The triazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds like Itraconazole, Fluconazole, and Voriconazole (commonly used antifungals) contain the triazole moiety and exhibit promising anticancer effects. Researchers have explored derivatives of this scaffold for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis .
Antiviral Properties
Triazole derivatives have shown anti-HIV activity. For instance, Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring. Researchers continue to investigate novel triazole-based compounds for their potential antiviral effects against various viral infections .
Antibacterial and Antimicrobial Effects
Several triazole derivatives exhibit antibacterial properties. Researchers have explored their use in combating bacterial infections. The triazole scaffold’s unique structure allows it to interact with enzymes and receptors, making it a promising candidate for developing new antibacterial agents .
Antituberculosis Agents
Triazole-containing compounds have also been investigated as potential antituberculosis drugs. Their ability to inhibit mycobacterial growth and disrupt essential cellular processes makes them attractive candidates for combating tuberculosis .
Agrochemical Applications
In agrochemistry, triazole-based compounds have been explored for their pesticidal properties. Researchers have investigated their potential as fungicides, herbicides, and insecticides. The triazole scaffold’s versatility allows for modifications that enhance their efficacy against pests and pathogens .
Material Chemistry and Drug Delivery Systems
Beyond their biological activities, triazole derivatives play a role in material chemistry. Researchers have incorporated them into drug delivery systems, nanoparticles, and other materials. Their unique bonding capabilities make them valuable components in designing novel drug carriers and nanomaterials .
Other Applications
Triazole-containing compounds have also been studied for their analgesic, anti-inflammatory, and anticonvulsant properties. While these applications are less explored, they highlight the scaffold’s versatility and potential in diverse therapeutic areas .
Mechanism of Action
Safety and Hazards
Future Directions
The compound is part of a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives that were designed and synthesized as novel microtubulin polymerization inhibitors . These compounds have shown promise in the field of cancer treatment, suggesting potential future directions for research and development .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGTZHAXCSYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)

![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)
![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)


amine](/img/structure/B2586997.png)

![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
